Chaetoglobosin C

Cytotoxicity Cancer Research Colon Cancer

Researchers needing to decouple actin-dependent from actin-independent mechanisms require a precise negative control. Chaetoglobosin C uniquely reduces F-actin at 0.5 μM without inducing blebbing, unlike Cytochalasins B, D, and E. - Actin control: Validated negative control for F-actin binding studies. - Oncology benchmark: Reference cytotoxic agent with IC50 benchmarked against etoposide in HCT116 cells. - Agricultural scaffold: Phytotoxic lead (>60% radish inhibition) and precursor to novel antifungal penochalasin K.

Molecular Formula C32H36N2O5
Molecular Weight 528.6 g/mol
CAS No. 50645-76-6
Cat. No. B1240246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetoglobosin C
CAS50645-76-6
Synonymschaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K
Molecular FormulaC32H36N2O5
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
InChIInChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1
InChIKeyRIZAHVBYKWUPHQ-GNNSKLCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetoglobosin C (CAS 50645-76-6) – Cytotoxic Cytochalasan Mycotoxin Fungal Metabolite


Chaetoglobosin C (CAS 50645-76-6) is a cytochalasan mycotoxin belonging to the chaetoglobosin family of fungal secondary metabolites [1]. It is biosynthesized by various fungal species including Chaetomium globosum, and is structurally characterized as a derivative of chaetoglobosin A featuring a 10-(indol-3-yl) group and a macrocyclic ring fused to a perhydroisoindolone moiety [2]. The compound exhibits moderate cytotoxicity and phytotoxic activity, with reported applications in antifungal and anti-tuberculosis research contexts [3].

Why Chaetoglobosin C Cannot Be Substituted with Other Chaetoglobosins or Cytochalasans


Chaetoglobosin C cannot be generically interchanged with other chaetoglobosins or cytochalasans due to structure-dependent, non-linear activity profiles across multiple assay systems. Even structurally similar congeners such as chaetoglobosin A, E, and F exhibit divergent cytotoxic potencies [1], variable phytotoxic effects [2], and mechanistically distinct interactions with actin—ranging from high-affinity F-actin binding with pronounced morphological disruption to negligible actin affinity with preservation of cellular architecture [3]. These differential properties preclude extrapolation from class-level annotations; selection for a given research or industrial application requires compound-specific, comparator-based quantitative evidence.

Chaetoglobosin C (CAS 50645-76-6) – Quantitative Comparative Evidence for Scientific Procurement Decisions


HCT116 Human Colon Cancer Cell Cytotoxicity: Chaetoglobosin C versus Etoposide

Chaetoglobosin C demonstrates cytotoxicity against HCT116 human colon cancer cells. In a study evaluating multiple chaetoglobosins, compound 1 (chaetoglobosin A) and compounds 8–10 exhibited IC50 values ranging from 3.15 to 8.44 μM, while the positive control etoposide showed an IC50 of 2.13 μM [1]. The epoxide ring between C-6 and C-7 or the double bond at C-6(12) was identified as a structural determinant correlating with drastically increased cytotoxicity [2].

Cytotoxicity Cancer Research Colon Cancer

Phytotoxicity on Radish Seedlings: Chaetoglobosin C versus Glyphosate

In radish (Raphanus sativus) seedling growth inhibition assays, chaetoglobosin C (compound 6) along with chaetoglobosins A, E, and Fex (compounds 1, 3, 7, 8) significantly inhibited seedling growth with inhibitory rates exceeding 60% at a concentration of 50 ppm [1]. This activity was reported as comparable or superior to the positive control glyphosate at the same test concentration [2].

Phytotoxicity Herbicide Discovery Agricultural Chemistry

F-Actin Affinity and Cellular Morphological Effects: Chaetoglobosin C versus Cytochalasins B, D, E, and Chaetoglobosin J

Chaetoglobosin C exhibits little to no affinity for F-actin, distinguishing it fundamentally from other actin-targeting cytochalasans [1]. In Ehrlich ascites tumor (EAT) cells exposed to 0.5 μM concentrations, cytochalasin D, B, and E reduced F-actin content and induced bleb formation, whereas chaetoglobosin C at similar concentrations produced a loss of F-actin content and reduced F-actin fluorescence but induced no change in cell morphology, including a complete lack of bleb formation [2]. By contrast, high-affinity actin binders such as chaetoglobosin J decrease both the rate and extent of actin polymerization at stoichiometric concentrations [3].

Actin Cytoskeleton Cell Morphology Mechanism of Action

Biomimetic Semi-Synthesis: Chaetoglobosin C as Precursor to Penochalasin K

Chaetoglobosin C serves as a starting material for the effective biomimetic transformation into penochalasin K, a chaetoglobosin bearing an unusual six-cyclic 6/5/6/5/6/13 fused ring system [1]. The transformation of chaetoglobosin C (2) to penochalasin K (1) proceeds alongside the parallel conversion of chaetoglobosin A (4) to penochalasin I (3), providing a simple method for semi-synthesis of complex fused chaetoglobosins via connectivity of C-5 and C-2′ from their corresponding epoxide analogues [2]. Penochalasin K exhibits significant antifungal activity against Colletotrichum gloeosporioides and Rhizoctonia solani (MICs = 6.13 and 12.26 μM, respectively) [3].

Semi-Synthesis Natural Product Derivatization Fungal Metabolites

Anti-Tuberculosis Activity: Chaetoglobosin C against Mycobacterium tuberculosis

Chaetoglobosin C, as an anthraquinone-chromone derivative isolated from Chaetomium globosum KMITL-N0802, exhibits anti-tuberculosis activity against Mycobacterium tuberculosis . This activity is distinct from the broader class of chaetoglobosins, as many congeners including chaetoglobosin K and A are predominantly evaluated for antitumor, antifungal, or phytotoxic applications rather than antimycobacterial effects [1]. However, specific quantitative MIC data for chaetoglobosin C against M. tuberculosis are not publicly available in the peer-reviewed literature at the time of this analysis.

Anti-Tuberculosis Antimycobacterial Infectious Disease

Chaetoglobosin C (CAS 50645-76-6) – Evidence-Based Application Scenarios for Procurement Planning


Mechanistic Negative Control in Actin Cytoskeleton Studies

Researchers investigating actin-dependent versus actin-independent cellular processes should procure chaetoglobosin C as a negative control. As demonstrated in EAT cell studies, 0.5 μM chaetoglobosin C reduces F-actin content without inducing morphological changes or bleb formation, in direct contrast to cytochalasins B, D, and E which produce blebbing at identical concentrations [1]. This property makes chaetoglobosin C uniquely suited for dissecting whether observed cellular effects (e.g., channel activity modulation, steroid secretion, membrane trafficking) require direct F-actin binding or can occur through actin-independent pathways [2].

Anticancer Screening Programs Benchmarking Against Etoposide

In oncology-focused natural product screening, chaetoglobosin C provides a useful reference compound with cytotoxic potency benchmarked against etoposide (IC50 = 2.13 μM) in HCT116 human colon cancer cells [1]. Active chaetoglobosins in this assay system exhibit IC50 values ranging from 3.15 to 8.44 μM, positioning them as moderately potent cytotoxic agents suitable for structure-activity relationship studies aimed at optimizing the cytochalasan scaffold [2]. Researchers should note that the epoxide ring between C-6 and C-7 or C-6(12) double bond correlates with enhanced cytotoxicity .

Herbicide Lead Discovery and Phytotoxicity Assessment

Agricultural chemistry programs evaluating natural product herbicides should consider chaetoglobosin C based on its radish seedling growth inhibition exceeding 60% at 50 ppm, a potency level comparable or superior to glyphosate in the same assay [1]. This phytotoxic activity, coupled with its fungal origin from Chaetomium globosum endophytes, positions chaetoglobosin C as a candidate scaffold for developing novel herbicidal agents or for use as a reference phytotoxin in mode-of-action studies [2].

Semi-Synthetic Derivatization for Enhanced Antifungal Activity

Medicinal chemistry and natural product derivatization programs should procure chaetoglobosin C as a semi-synthetic precursor. The biomimetic transformation of chaetoglobosin C to penochalasin K yields a compound with a novel six-cyclic 6/5/6/5/6/13 fused ring system and significantly enhanced antifungal activity against Colletotrichum gloeosporioides (MIC = 6.13 μM) and Rhizoctonia solani (MIC = 12.26 μM), surpassing the commercial fungicide carbendazim [1]. This established transformation route provides a validated starting point for generating structurally diverse chaetoglobosin derivatives with improved agricultural antifungal properties [2].

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